molecular formula C9H13NO3S2 B13135920 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13135920
M. Wt: 247.3 g/mol
InChI Key: FUPAKPZODNQCQP-UHFFFAOYSA-N
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Description

4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound that features a thiazole ring and a thiopyran ring. Thiazole rings are known for their aromaticity and are found in various biologically active molecules . The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize by-products. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide apart is its unique combination of a thiazole ring and a thiopyran ring. This dual-ring structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

[2-(1,1-dioxothian-4-yl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C9H13NO3S2/c11-6-8-5-10-9(14-8)7-1-3-15(12,13)4-2-7/h5,7,11H,1-4,6H2

InChI Key

FUPAKPZODNQCQP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C2=NC=C(S2)CO

Origin of Product

United States

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